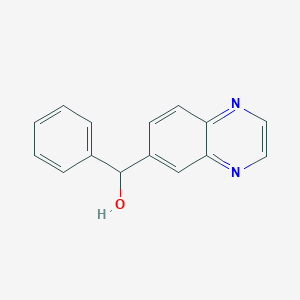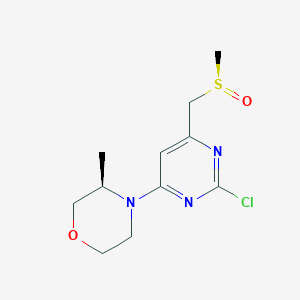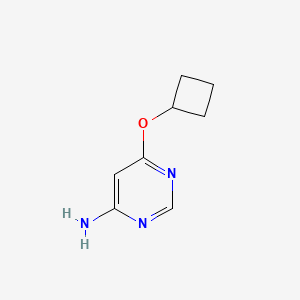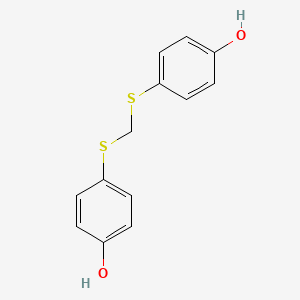![molecular formula C18H17N3O2 B8491015 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8491015.png)
6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-a]pyridine scaffold is a key structure in many drugs and biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, showing significant activity against various cancer cell lines . Additionally, it has been explored for its anti-inflammatory and antimicrobial properties . The compound’s ability to inhibit specific molecular targets makes it a valuable candidate for drug development in various therapeutic areas .
Wirkmechanismus
The mechanism of action of 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation and inflammation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 6-substituted-N-p-tolyl-imidazo[1,2-a]pyridine-8-carboxamide .
Uniqueness: What sets 6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide apart is its unique ethoxyvinyl group, which may contribute to its distinct pharmacological profile and enhanced biological activity . This structural feature allows for specific interactions with molecular targets that are not observed with other imidazo[1,2-a]pyridine derivatives .
Eigenschaften
Molekularformel |
C18H17N3O2 |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
6-(1-ethoxyethenyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17N3O2/c1-3-23-13(2)14-9-10-17-20-16(12-21(17)11-14)18(22)19-15-7-5-4-6-8-15/h4-12H,2-3H2,1H3,(H,19,22) |
InChI-Schlüssel |
FWJUJWCGWWNVQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=C)C1=CN2C=C(N=C2C=C1)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester](/img/structure/B8491050.png)
